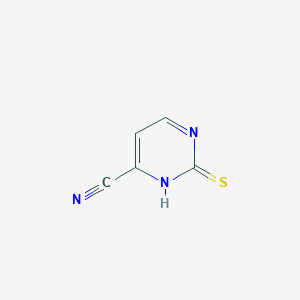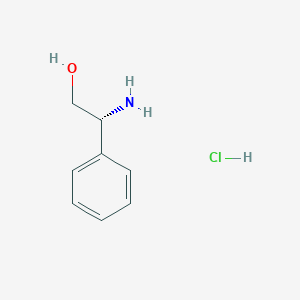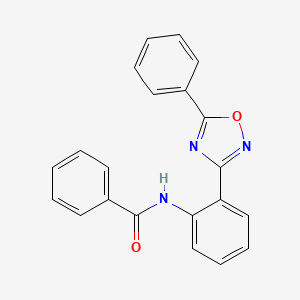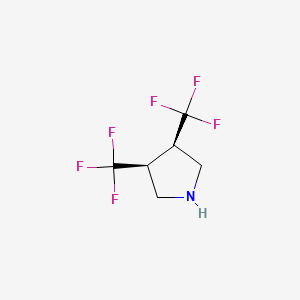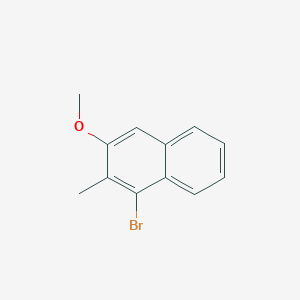![molecular formula C18H21NOS B15219345 1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is a compound that features a cyclopentanecarboxamide core with a phenyl group and a thiophene ring attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an amine to form the amide bond.
Introduction of the Phenyl Group: This step involves the use of a phenylating agent, such as phenylmagnesium bromide, to introduce the phenyl group onto the amide.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and phenyl group can play crucial roles in binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene ring structure.
Cyclopentanecarboxamide Derivatives: Compounds like N-phenylcyclopentanecarboxamide have a similar core structure.
Uniqueness
1-Phenyl-N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of the cyclopentanecarboxamide core with both a phenyl group and a thiophene ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H21NOS |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-phenyl-N-(2-thiophen-2-ylethyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H21NOS/c20-17(19-13-10-16-9-6-14-21-16)18(11-4-5-12-18)15-7-2-1-3-8-15/h1-3,6-9,14H,4-5,10-13H2,(H,19,20) |
Clé InChI |
ZZKQMEXEEMKFMY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


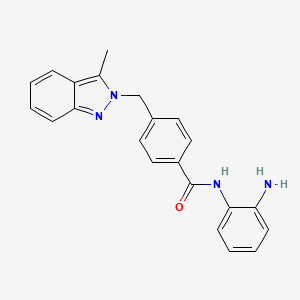
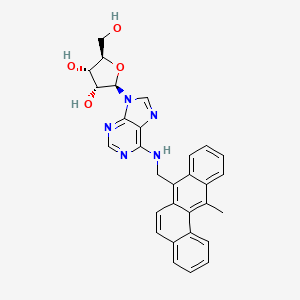
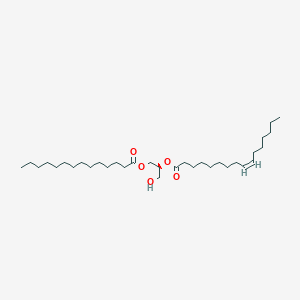
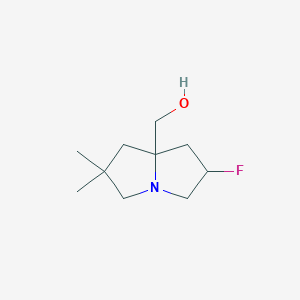
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
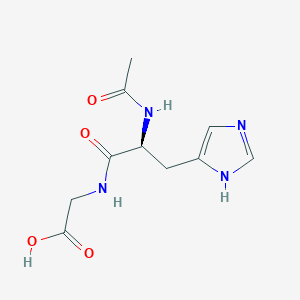
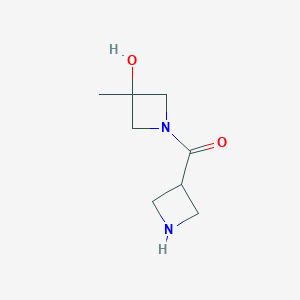
![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)

